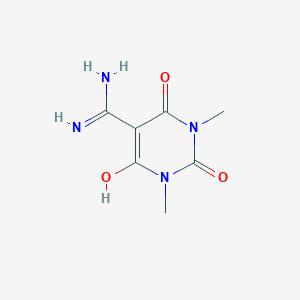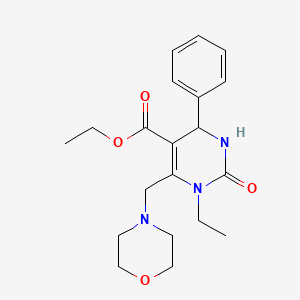![molecular formula C19H17ClN8O2S B10894702 methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate CAS No. 1005627-71-3](/img/structure/B10894702.png)
methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features multiple heterocyclic rings, including pyrazole, thieno, triazolo, and pyrimidine rings, making it a molecule of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of various substituents. Common reagents used in these reactions include hydrazines, aldehydes, and halogenated compounds. The reaction conditions often require the use of catalysts, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate include other heterocyclic compounds with similar ring structures, such as:
Imidazoles: Known for their broad range of biological activities and applications in drug development.
Pyrazoles: Studied for their potential therapeutic properties and used as intermediates in organic synthesis.
Triazoles: Used in various applications, including as antifungal agents and in the synthesis of polymers.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple heterocyclic rings and functional groups
Propriétés
Numéro CAS |
1005627-71-3 |
|---|---|
Formule moléculaire |
C19H17ClN8O2S |
Poids moléculaire |
456.9 g/mol |
Nom IUPAC |
methyl 4-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C19H17ClN8O2S/c1-9-13-17-22-16(25-27(17)7-21-18(13)31-15(9)19(29)30-4)12-5-6-26(24-12)8-28-11(3)14(20)10(2)23-28/h5-7H,8H2,1-4H3 |
Clé InChI |
QWAZGTJCTUISEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN(C=C4)CN5C(=C(C(=N5)C)Cl)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10894627.png)
![Methyl 4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10894642.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)thiourea](/img/structure/B10894652.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10894657.png)

![(2Z,5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10894665.png)
![N-(4-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propanamide](/img/structure/B10894668.png)
![1-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-2,5-dione](/img/structure/B10894673.png)
![N-(2-cyano-4-nitrophenyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10894679.png)
![N-(2-iodophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B10894682.png)

![methyl 11-(4-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B10894693.png)
![2,2'-{(2-oxocyclopentane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyloxy]}diacetic acid](/img/structure/B10894698.png)
![7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol](/img/structure/B10894701.png)
